molecular formula C10H13IO B8627943 1-Iodo-4-(2-methylpropoxy)benzene

1-Iodo-4-(2-methylpropoxy)benzene

Cat. No.: B8627943
M. Wt: 276.11 g/mol
InChI Key: PTOQTDPZLASRJL-UHFFFAOYSA-N
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Description

1-Iodo-4-(2-methylpropoxy)benzene is an iodoarene derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the para position relative to the iodine atom. This compound belongs to a broader class of functionalized iodobenzenes, which are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and radiofluorination processes . The 2-methylpropoxy group introduces steric bulk and moderate electron-donating effects, influencing reactivity and stability in catalytic systems.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

1-iodo-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H13IO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

PTOQTDPZLASRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

1-Iodo-4-methoxybenzene (C₇H₇IO)

  • Substituent : Methoxy (-OCH₃), a stronger electron-donating group.
  • Reactivity : Exhibits higher yields (70%) in Ni-catalyzed reductive coupling reactions due to enhanced electron density at the aromatic ring, facilitating oxidative addition .
  • Limitation : Susceptible to demethylation under harsh conditions, limiting utility in acidic environments.

1-Iodo-4-(trifluoromethyl)benzene (C₇H₄F₃I)

  • Substituent : Trifluoromethyl (-CF₃), a strong electron-withdrawing group.
  • Reactivity : Lower yield (42%) in cross-couplings due to reduced electron density . Forms bridged μ-oxa compounds during oxidation with peracetic acid, complicating synthesis of (diacetoxyiodo)arenes .
  • Applications : Compatible with Pd/XantPhos systems for diaryl cyclopropane synthesis .

1-Iodo-2-methoxybenzene (C₇H₇IO)

  • Substituent : Methoxy at the ortho position.
  • Reactivity : Yields drop to 33% due to steric hindrance and unfavorable electronic effects, highlighting the importance of substituent position .

Alkoxy Substituent Variations

1-Iodo-4-(prop-2-ynyloxy)benzene (C₉H₇IO)

  • Substituent : Propargyloxy (-O-CH₂-C≡CH).
  • Properties: Higher molecular weight (258.06 g/mol) and linear alkyne moiety enable click chemistry applications.

1-Iodo-4-(vinyloxy)benzene (C₈H₇IO)

  • Substituent : Vinyloxy (-O-CH=CH₂).
  • Stability : Discontinued commercial availability suggests challenges in synthesis or storage, possibly due to polymerization .

Steric and Electronic Profiles

Compound Substituent Electronic Effect Molecular Weight (g/mol) Reaction Yield (%) Key Observations
This compound 2-Methylpropoxy Moderate donating ~278.10* N/A Predicted steric hindrance
1-Iodo-4-methoxybenzene Methoxy Strong donating 234.04 70 High reactivity in Ni catalysis
1-Iodo-4-(trifluoromethyl)benzene Trifluoromethyl Strong withdrawing 272.01 42 Forms bridged byproducts
1-Iodo-2-methoxybenzene 2-Methoxy Sterically hindered 234.04 33 Low yield due to positional effects

*Calculated based on molecular formula C₁₀H₁₃IO.

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